Isopentyl thioglycolate

Description

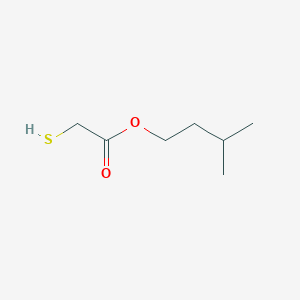

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-6(2)3-4-9-7(8)5-10/h6,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMCXBGTMQTKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopentyl Thioglycolate and Analogous Thioglycolate Esters

Esterification Pathways from Thioglycolic Acid and Isopentyl Alcohol Precursors

The most direct and conventional method for producing isopentyl thioglycolate involves the esterification of thioglycolic acid with isopentyl alcohol. This reaction is typically catalyzed by a strong acid.

Fischer-Speier esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. organic-chemistry.org The mechanism for the synthesis of this compound follows this established pathway. The process is reversible, and all steps are in equilibrium. chemistrysteps.commasterorganicchemistry.com

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of thioglycolic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). This activation increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The isopentyl alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This step forms a tetrahedral intermediate. organic-chemistry.org

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the intermediate. This converts a hydroxyl group into a better leaving group (water). thermofisher.com

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester. organic-chemistry.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. thermofisher.com

Because the reaction is in equilibrium, strategies are often employed to drive it towards the product side. This can be achieved by using an excess of one reactant (typically the less expensive one, isopentyl alcohol) or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.orgchemistrysteps.com

While traditional homogeneous catalysts like sulfuric acid are effective, they can lead to corrosion issues and difficult product purification. mdpi.com Consequently, research has focused on more efficient and environmentally benign catalytic systems, particularly heterogeneous catalysts. mdpi.comresearchgate.net

Heterogeneous catalysts offer significant advantages as they are typically non-corrosive, easily separated from the reaction mixture by simple filtration, and can often be reused, aligning with the principles of green chemistry. mdpi.comresearchgate.net A variety of solid acid catalysts have been investigated for the esterification of carboxylic acids, including thioglycolic acid.

Commonly studied heterogeneous catalysts include:

Ion-Exchange Resins: Sulfonic acid-functionalized resins, such as Amberlyst-15, have demonstrated high activity in esterification reactions. mdpi.comresearchgate.net They function as solid-supported sources of protons, mimicking the catalytic action of sulfuric acid.

Zeolites: These microporous aluminosilicate (B74896) minerals, such as H-ZSM-5 or H-beta, can act as solid acid catalysts. However, their application can be limited by small pore sizes when reacting with larger organic molecules. mdpi.com

Metal Oxides: Certain metal oxides have been shown to catalyze esterification reactions effectively. rsc.org

The choice of catalyst can significantly impact reaction conditions and yield. For instance, a patented process for preparing thioglycolic acid alkyl esters utilizes an acid ion exchanger as a catalyst while azeotropically distilling off the water formed during the reaction. google.com

| Catalyst Type | Examples | Key Advantages | Potential Limitations |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | High catalytic activity, low cost. chemistrysteps.com | Corrosive, difficult to separate from product, generates waste. mdpi.com |

| Heterogeneous (Ion-Exchange Resin) | Amberlyst-15, Purolite CT-175 | Easily separable, reusable, non-corrosive, environmentally friendly. mdpi.comresearchgate.net | Can degrade at high temperatures (e.g., Amberlyst-15 ≥ 120 °C). mdpi.com |

| Heterogeneous (Zeolites) | H-ZSM-5, H-beta | High thermal stability. | Small pore size can limit reactivity with bulky molecules. mdpi.com |

| Heterogeneous (Metal Oxides) | Zirconium(IV) and Hafnium(IV) salts | Can be highly active and selective. organic-chemistry.org | Activity and stability can vary widely depending on the specific oxide. |

Exploration of Alternative Synthetic Routes to Thioglycolate Esters

Beyond direct esterification, alternative synthetic strategies are being developed to improve sustainability, efficiency, and scalability.

Modern synthetic chemistry emphasizes the use of sustainable or "green" methodologies to minimize environmental impact. wisdomlib.org This includes using renewable starting materials, environmentally benign solvents, and developing atom-economical reactions. wisdomlib.orgnbinno.com

Radical-Mediated Synthesis: Thiol-ene reactions, which proceed via a radical mechanism, represent a powerful method for forming carbon-sulfur bonds. semanticscholar.org These reactions can be initiated under mild conditions, such as exposure to UV light, and are often highly efficient. semanticscholar.org A visible-light-driven method for synthesizing thioesters from thiobenzoic acids and thiols has been developed, offering a photocatalyst-free approach. organic-chemistry.org

Green Solvents: The use of volatile organic solvents is a major source of waste in the chemical industry. Deep eutectic solvents (DESs) have emerged as a green alternative. semanticscholar.org Research has shown that radical-mediated hydrothiolation reactions can be performed efficiently in DESs, which can often be recycled and reused. semanticscholar.org

Polymer-Supported Reagents: To simplify purification and reduce waste, reagents can be anchored to a solid support, such as a polymer resin. nih.gov For example, thioglycolic acid has been anchored to a PEG-based resin to create a polymer-supported reagent for thioester deprotection. This approach allows for easy separation of the reagent by filtration and potential for recycling. nih.gov

| Green Chemistry Approach | Description | Key Benefits |

|---|---|---|

| Use of Deep Eutectic Solvents (DESs) | Replacing traditional volatile organic solvents with biodegradable, low-volatility DESs. semanticscholar.org | Reduced pollution, potential for solvent recycling and reuse. semanticscholar.org |

| Polymer-Supported Reagents | Anchoring a reagent (e.g., thioglycolic acid) to a solid polymer support. nih.gov | Simplified product purification (filtration), reagent can be recovered and reused. nih.gov |

| Photocatalysis/Visible-Light Methods | Using light to initiate reactions, often under mild conditions without harsh reagents. organic-chemistry.org | Energy efficiency, high selectivity, avoidance of stoichiometric activators. |

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. springernature.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

Key advantages of continuous flow synthesis include:

Enhanced Safety: The small reactor volumes minimize the risk associated with highly exothermic or hazardous reactions. springernature.com

Improved Efficiency: Superior heat and mass transfer lead to faster reaction rates and often higher yields. springernature.com

Scalability: Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple systems in parallel), avoiding the challenges of scaling up batch reactors.

Automation: Flow systems are well-suited for automation, enabling the rapid synthesis and optimization of compound libraries. rsc.org

While specific applications for this compound are not detailed, the technology has been successfully applied to the synthesis of related sulfur-containing compounds and other esters, demonstrating its feasibility for scalable thioglycolate production. rsc.orgnih.gov For example, enzymatic continuous flow synthesis has been used to create thiol-terminated polymers. nih.gov

Stereoselective Synthesis of Chiral Thioglycolate Derivatives

Chirality is a critical feature in many biologically active molecules, and the ability to selectively synthesize one stereoisomer over another is a significant challenge in organic synthesis. acs.org Thioglycolate derivatives can be incorporated into more complex molecules where stereochemistry is crucial.

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms during a chemical reaction. This is often achieved through the use of:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product. For instance, chiral bicyclic thioglycolate lactams have been developed as auxiliaries for the stereoselective formation of quaternary carbon centers. acs.org

Chiral Catalysts: A small amount of a chiral catalyst can be used to generate large quantities of a chiral product. Organocatalysis, which uses small organic molecules as catalysts, has been applied to the stereoselective synthesis of 2-deoxythioglycosides. nih.gov Mechanochemical synthesis, which uses mechanical force to drive reactions, has also been combined with chiral primary amine catalysts for the stereoselective addition of bisthiomalonates to enones. beilstein-journals.org

These advanced methods allow for the synthesis of complex chiral molecules containing the thioglycolate motif with high levels of diastereoselectivity or enantioselectivity. acs.orgnih.gov

Advanced Spectroscopic and Chromatographic Characterization of Isopentyl Thioglycolate

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental in determining the precise atomic connectivity and three-dimensional structure of isopentyl thioglycolate. These methods offer detailed insights into the molecule's conformation and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are crucial for confirming its connectivity.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. The protons on the isopentyl group are expected to show distinct signals. The two methyl groups on the isopentyl chain are diastereotopic and thus magnetically non-equivalent, giving rise to a doublet. The methylene (B1212753) group adjacent to the oxygen atom is deshielded and will appear at a lower field (higher ppm value) compared to the other methylene and methine protons of the isopentyl group. The proton of the thiol group (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is characteristically found at a very low field. The carbons of the isopentyl group will have distinct chemical shifts, and the carbon atom bonded to the oxygen will be at a lower field than the other aliphatic carbons.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| (CH₃)₂CH- | ~0.9 | Doublet |

| -CH(CH₃)₂ | ~1.7 | Multiplet |

| -CH₂-CH(CH₃)₂ | ~1.5 | Multiplet |

| -O-CH₂- | ~4.1 | Triplet |

| HS-CH₂- | ~3.3 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions. compoundchem.comlibretexts.orgnetlify.appchemistrysteps.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | ~22.5 |

| -CH(CH₃)₂ | ~25.0 |

| -CH₂-CH(CH₃)₂ | ~37.5 |

| -O-CH₂- | ~64.0 |

| HS-CH₂- | ~26.0 |

Note: Predicted values are based on typical chemical shift ranges for analogous structures. compoundchem.comoregonstate.eduopenstax.orglibretexts.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FTIR spectroscopy of this compound is expected to show a strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibration of the ester will also be prominent. A key feature would be the S-H stretching vibration of the thiol group, which is expected to appear as a weak band around 2550-2600 cm⁻¹. The C-H stretching vibrations of the isopentyl group will be observed in the region of 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, the S-H and S-S (if present as an impurity) stretching vibrations often give rise to more intense and easily identifiable peaks in Raman spectra compared to FTIR. The C-S bond stretch would also be detectable. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |

|---|---|---|---|

| S-H | Stretch | 2550-2600 (weak) | 2550-2600 (strong) |

| C-H (sp³) | Stretch | 2850-2960 (strong) | 2850-2960 (strong) |

| C=O (Ester) | Stretch | 1735-1750 (strong) | 1735-1750 (moderate) |

| C-O (Ester) | Stretch | 1150-1250 (strong) | Moderate |

Note: These are general ranges and the exact positions can be influenced by the molecular environment. vscht.czsigmaaldrich.comhoriba.comscribd.cominstanano.comnih.govlibretexts.org

While this compound itself does not have strong chromophores that absorb in the visible region, its thiol group can be quantified using UV-Vis spectrophotometry after derivatization. A widely used method for thiol quantification is the Ellman's assay. broadpharm.combmglabtech.com This assay utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of this compound. windows.netfishersci.com This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a maximum absorbance at 412 nm. broadpharm.com The intensity of the color is directly proportional to the concentration of the thiol, allowing for accurate quantification based on a calibration curve or the molar extinction coefficient of TNB²⁻. nih.govnih.govresearchgate.net This method is highly valuable for determining the concentration of this compound in various samples. researchgate.netgoogle.com

Hyphenated Chromatographic-Mass Spectrometric Methodologies

Hyphenated techniques that couple a separation method with a detection method, such as mass spectrometry, are essential for the analysis of this compound in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for its identification. chegg.comglsciences.comglsciences.comresearchgate.netchegg.com

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. nih.gov For this compound, characteristic fragments would include the molecular ion peak (M⁺) and fragments corresponding to the loss of the isopentyl group, the thiol group, and other specific cleavages of the ester linkage. caymanchem.comlibretexts.orgresearchgate.netlibretexts.org

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (Electron Impact)

| m/z Value | Possible Fragment Identity |

|---|---|

| 162 | [M]⁺ (Molecular Ion) |

| 91 | [M - C₅H₁₁]⁺ |

| 71 | [C₅H₁₁]⁺ (Isopentyl cation) |

| 57 | [C₄H₉]⁺ |

Note: The relative abundance of these fragments will be characteristic of the compound's structure.

For samples that are not suitable for GC due to low volatility or thermal instability, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. researchgate.net LC separates compounds in a liquid phase based on their interactions with the stationary and mobile phases. This technique is highly versatile and can handle a wide range of sample matrices.

In LC-MS, the eluent from the LC column is introduced into the mass spectrometer through an interface that removes the solvent and ionizes the analyte. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that generates ions with minimal fragmentation. nih.govcreative-proteomics.comlibretexts.orgnih.gov This is particularly useful for confirming the molecular weight of the compound, as the primary ion observed is often the protonated molecule [M+H]⁺ or other adducts. uliege.be Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information similar to that obtained from GC-MS. This makes LC-MS a powerful tool for both the identification and quantification of this compound in complex mixtures.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) |

| 2-nitro-5-thiobenzoate (TNB²⁻) |

| Isopentyl acetate (B1210297) |

Multi-Dimensional Chromatography for Enhanced Resolution of Thioglycolate Isomers and Related Compounds

The analysis of complex mixtures containing this compound and its isomers, along with other related sulfur compounds, presents a significant analytical challenge due to the chemical similarity and potential for co-elution in traditional one-dimensional chromatography. Multi-dimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers a powerful solution by providing substantially increased peak capacity and resolution. oup.comresearchgate.net This technique employs two columns with different separation mechanisms, allowing for a more detailed "fingerprinting" of complex samples. oup.com

In a typical GC×GC setup for sulfur compound analysis, a nonpolar column in the first dimension separates analytes primarily by their boiling points. The effluent is then subjected to a second, shorter column with a different stationary phase (e.g., more polar), which provides a secondary separation mechanism, often based on polarity or shape. amazonaws.com This two-dimensional separation is particularly effective for resolving isomeric compounds that are often unresolved in a single-column separation. oup.com

The coupling of GC×GC with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), is highly advantageous. oup.comnih.gov The SCD offers high selectivity and sensitivity specifically for sulfur-containing compounds, which simplifies the chromatogram by eliminating interference from the hydrocarbon matrix and allows for the precise quantification of compounds like this compound even when they are present at low concentrations. oup.comproquest.com This combination has been successfully used to separate and identify thousands of individual sulfur-containing compounds in complex matrices like crude oil and diesel, categorizing them into classes such as thiols, benzothiophenes, and dibenzothiophenes. oup.comnih.govepa.gov The structured retention patterns observed in the 2D chromatograms aid in the identification of compound classes. researchgate.netnih.gov

| Parameter | One-Dimensional GC (1D-GC) | Two-Dimensional GC (GC×GC) |

|---|---|---|

| Resolution | Limited, potential for co-elution of isomers and complex mixtures. oup.com | Significantly higher peak capacity and resolution, enabling separation of isomers. oup.comresearchgate.net |

| Peak Capacity | Typically hundreds of peaks. | Can resolve thousands of individual components in a single run. nih.gov |

| Separation Principle | Single separation mechanism (e.g., boiling point). | Two orthogonal separation mechanisms (e.g., boiling point and polarity). amazonaws.com |

| Compound Identification | Based on retention time, may be ambiguous due to co-elution. | Structured 2D chromatograms provide group-type separation, aiding identification. nih.gov |

| Sensitivity with SCD | Good, but can be limited by co-eluting hydrocarbon interference. oup.com | Enhanced sensitivity due to better separation from matrix interference. oup.com |

Electrochemical and Other Advanced Analytical Techniques

Voltammetric and Potentiometric Studies of Thioglycolate Redox Behavior

Voltammetric and potentiometric techniques are powerful electrochemical methods for investigating the redox behavior of molecules like this compound. These studies focus on the thiol (-SH) functional group, which is electrochemically active. mdpi.com Voltammetry involves applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the analyte.

The electrochemical oxidation of thiols (mercaptans) is a key area of investigation. tandfonline.com For thioglycolates, the primary redox event of interest is the oxidation of the sulfur atom in the thiol group. This process can lead to the formation of disulfide bonds (R-S-S-R) or further oxidation products like sulfenic, sulfinic, and sulfonic acids under different conditions. The specific potential at which these oxidation events occur can be determined using techniques like cyclic voltammetry, providing information about the thermodynamics and kinetics of the electron transfer process. The electrochemical behavior can be influenced by factors such as the pH of the solution, the electrode material, and the structure of the thioglycolate molecule.

While specific voltammetric data for this compound is not extensively detailed in the literature, studies on other mercaptans provide a model for its expected behavior. For example, electrochemical sensors have been developed for the detection of methyl mercaptan based on the covalent bond formation between the thiol group and the electrode material, which alters the electrochemical oxidation peaks. nih.gov Potentiometry, which measures the potential difference between two electrodes under zero current conditions, can also be used to monitor the concentration of thiolate ions in solution or to determine the stability constants of metal-thioglycolate complexes.

| Electrochemical Technique | Principle | Information Obtained for Thioglycolates |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions while measuring current. | Identifies oxidation/reduction potentials, reversibility of redox processes, and reaction mechanisms of the thiol group. |

| Linear Sweep Voltammetry (LSV) | The potential is swept linearly in one direction while measuring current. | Determines the potential at which the thiol group is oxidized. |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is superimposed on a staircase waveform. | Offers high sensitivity for quantifying low concentrations of thioglycolates by measuring peak currents related to their oxidation. semanticscholar.org |

| Potentiometry | Measures the potential difference between two electrodes at equilibrium (zero current). nih.gov | Can be used to determine the concentration of thioglycolate species or to study complexation reactions with metal ions. |

Surface Characterization Techniques for Thioglycolate-Modified Materials (e.g., X-ray Photoelectron Spectroscopy)

When this compound is used to modify surfaces, for instance, in the formation of self-assembled monolayers (SAMs), advanced surface characterization techniques are essential to confirm the presence, structure, and integrity of the molecular layer. eag.com X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for this purpose due to its high surface sensitivity and ability to provide quantitative elemental and chemical state information. proquest.comnih.gov

XPS analysis of a thioglycolate-modified surface, such as a gold substrate, involves irradiating the sample with X-rays, which causes the emission of core-level electrons. nih.gov The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a surface modified with this compound, XPS can:

Confirm Elemental Composition : High-resolution scans of the C 1s, O 1s, and S 2p regions confirm the presence of the thioglycolate molecule on the surface.

Determine Chemical State and Bonding : The S 2p spectrum is particularly informative. The binding energy of the S 2p peak can distinguish between unbound thiols (R-SH) and thiolate species (R-S-) chemically bonded to a metal surface like gold (Au-S-R). researchgate.net The absence of higher binding energy sulfur species can also confirm that the thiol group has not been oxidized. diva-portal.org

Estimate Monolayer Thickness : The attenuation of the substrate signal (e.g., Au 4f) by the overlying organic layer can be used to calculate the thickness of the SAM. thermofisher.com Angle-resolved XPS (ARXPS), which varies the take-off angle of the collected photoelectrons, can provide non-destructive depth profiling information about the uniformity and structure of the film. nih.govthermofisher.com

| Element (Core Level) | Typical Binding Energy (eV) Range | Information Gleaned for Thioglycolate-Modified Surfaces |

|---|---|---|

| S 2p | ~162.0 - 163.5 eV | Confirms the presence of sulfur. A peak around 162 eV is characteristic of a thiolate bond to a gold surface (Au-S-R), indicating successful SAM formation. researchgate.net Higher energy peaks would indicate unbound thiols or oxidized sulfur species. |

| C 1s | ~285.0 eV (C-C/C-H) ~286.5 eV (C-S/C-O) ~289.0 eV (O=C-O) | Confirms the presence of the isopentyl and glycolate (B3277807) portions of the molecule. Deconvolution of the C 1s peak can differentiate between the aliphatic chain carbons, the carbon bonded to sulfur/oxygen, and the carboxyl carbon. |

| O 1s | ~532.0 - 534.0 eV | Confirms the presence of oxygen from the ester/carboxyl group of the thioglycolate. Can distinguish between carbonyl (C=O) and hydroxyl/ether (C-O) oxygen environments. |

| Au 4f (Substrate) | ~84.0 eV (Au 4f7/2) ~87.7 eV (Au 4f5/2) | Signal attenuation is used to calculate the thickness of the adsorbed thioglycolate layer. thermofisher.com |

Theoretical and Computational Chemistry in Isopentyl Thioglycolate Research

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations are at the forefront of computational chemistry, providing a detailed description of the electronic makeup of molecules. For isopentyl thioglycolate, these methods elucidate the nature of its chemical bonds, the distribution of electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. While specific DFT studies on this compound are not extensively documented in publicly available literature, research on related smaller molecules like thioglycolic acid and methyl thioglycolate provides valuable insights that can be extrapolated. worldscientific.com

DFT calculations on these model systems have been employed to determine optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For thioglycolate esters, the HOMO is typically localized on the sulfur atom, reflecting its role as a primary site for electrophilic attack and its involvement in redox processes. The LUMO, conversely, is often centered around the carbonyl group, indicating its susceptibility to nucleophilic attack. The isopentyl group, being an electron-donating alkyl chain, is expected to slightly raise the energy of the HOMO, potentially influencing the molecule's reactivity compared to smaller esters.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further illuminate the bonding characteristics, including hybridization and charge distribution within the this compound molecule. researchgate.net

Table 1: Representative Data from DFT Studies on a Model Thioglycolate System

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | ~2.1 D | Reflects the overall polarity of the molecule. |

Note: The values presented are illustrative and based on calculations for related thioglycolate compounds. Specific values for this compound would require dedicated computational studies.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. worldscientific.com High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain benchmark data for the geometric parameters, vibrational frequencies, and thermochemical properties of this compound.

Studies on similar thiols and thioesters have demonstrated the capability of ab initio methods to accurately predict conformational energies and barriers to internal rotation. worldscientific.comnih.gov For this compound, these methods could be employed to investigate the rotational barriers around the C-S and C-O bonds, which are crucial for understanding its conformational flexibility and dynamic behavior.

Computational Modeling of Reaction Mechanisms and Kinetics

Computational modeling provides a powerful means to investigate the pathways and energetics of chemical reactions involving this compound.

Understanding the mechanisms of reactions such as hydrolysis, oxidation, or transesterification of this compound can be achieved through the computational location of transition states and the mapping of reaction pathways. Computational studies on the reactions of thiols and thioesters have successfully elucidated the structures of transition states and the associated activation energies. nih.gov

For instance, in the hydrolysis of a thioester, computational methods can model the approach of a water molecule or hydroxide (B78521) ion to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the thiol leaving group. By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed, providing insights into the reaction kinetics.

While quantum mechanical calculations are excellent for studying static molecular properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the interatomic potentials.

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, DFT and ab initio calculations can be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net

Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. researchgate.net Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Furthermore, computational methods can be used to study the intermolecular interactions of this compound, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for explaining its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases. Studies on related molecules have shown that thioglycolates can form dimers and other aggregates through intermolecular interactions. researchgate.net

Machine Learning and Artificial Intelligence Applications in Thioglycolate Chemistry

Predictive Modeling of Thioglycolate Properties

ML models, including neural networks and random forests, are trained on datasets of known thioglycolates and their measured properties. mdpi.comijsea.com These models can then predict properties for new structures, such as this compound, or its analogues. Key predictable properties include:

Physicochemical Properties: Boiling point, melting point, solubility, and vapor pressure. chemintelligence.commit.edu

Performance in Formulations: Efficacy in hair waving, stability in depilatory creams, or interaction with other cosmetic ingredients. nih.gov

Industrial Characteristics: Performance as a polymer stabilizer, efficiency as a chain transfer agent, or corrosion inhibition potential. nsf.govdigitellinc.com

Table 1: Example of a Predictive QSPR Model for Thioglycolate Esters

This interactive table illustrates hypothetical predictions from an ML model trained to estimate key properties of various thioglycolate esters based on their molecular structure.

| Compound Name | Molecular Formula | Predicted Boiling Point (°C) | Predicted Solubility in Water (g/L) | Predicted Performance as PVC Stabilizer (Relative Score) |

| Methyl thioglycolate | C3H6O2S | 133 | 55 | 65 |

| Ethyl thioglycolate | C4H8O2S | 158 | 25 | 72 |

| Isopropyl thioglycolate | C5H10O2S | 175 | 12 | 78 |

| This compound | C7H14O2S | 205 | 1.5 | 85 |

| 2-Ethylhexyl thioglycolate | C10H20O2S | 260 | 0.2 | 95 |

| Isooctyl thioglycolate | C10H20O2S | 262 | 0.18 | 96 |

Note: The data in this table is illustrative and intended to represent the output of a predictive machine learning model, not experimental values.

Optimize Reaction Conditions: AI algorithms can suggest the optimal temperature, pressure, catalyst, and solvent to maximize the yield and purity of this compound, minimizing waste and energy consumption. softformance.commedium.com

Predict Byproducts: The models can anticipate potential side reactions and byproducts, allowing chemists to adjust conditions to avoid them. chemintelligence.com

Discover Novel Synthetic Routes: AI can propose entirely new pathways for synthesizing thioglycolates that may be more efficient or sustainable than traditional methods. softformance.com

By streamlining the process of synthesis design, AI significantly reduces the number of failed experiments and accelerates the development timeline for new chemical processes. mit.edu

This table shows a hypothetical output from an AI tool designed to optimize the synthesis of this compound from thioglycolic acid and isopentyl alcohol.

| Parameter | Traditional Method | AI-Optimized Prediction | Predicted Yield (%) | Predicted Purity (%) |

| Catalyst | Sulfuric Acid | Solid Acid Catalyst Z-1 | 85% | 95% |

| Temperature | 120°C | 95°C | 98% | 99.5% |

| Reactant Ratio (Acid:Alcohol) | 1:1.2 | 1:1.05 | 98% | 99.5% |

| Reaction Time | 8 hours | 4.5 hours | 98% | 99.5% |

Applications in Formulation and Materials Design

The ability of AI to analyze complex, high-dimensional data makes it invaluable for designing formulations and new materials. acs.orgnih.gov

Cosmetic Formulation: In the cosmetics industry, AI can analyze vast datasets of ingredient combinations and consumer feedback to design optimal formulations. mdpi.comlearncanyon.com For products containing this compound, AI could predict the sensory attributes (e.g., odor), stability, and performance of a hair product, accelerating its development. nih.govmdpi.com

Polymer Science: When this compound is used as an additive in plastics like PVC, machine learning models can predict its effect on the final material's properties. digitellinc.com By inputting the concentration of the thioglycolate and other additives, the AI can forecast outcomes such as thermal stability, durability, and resistance to degradation, guiding the design of high-performance polymers. nsf.govmedium.com

Generative Models and Future Outlook

Polymer Science and Material Science Applications of Isopentyl Thioglycolate in Academic Research

Polymerization Processes Involving Thioglycolate Functionalities

The thiol group of isopentyl thioglycolate is central to its participation in various polymerization reactions, most notably in "click" chemistry reactions such as thiol-ene and thiol-yne polymerizations. These reactions are prized for their high efficiency, lack of byproducts, and mild reaction conditions.

Thiol-ene and thiol-yne polymerizations proceed via a radical-mediated step-growth mechanism. The process is typically initiated by light or heat, which generates radicals from a photoinitiator or thermal initiator. rsc.org The fundamental mechanism involves a two-step propagation cycle:

Addition: A thiyl radical (RS•), generated by hydrogen abstraction from a thiol (RSH) like this compound, adds across a carbon-carbon double bond (ene) or triple bond (yne). This step forms a carbon-centered radical. rsc.org

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This regenerates a thiyl radical, which can then participate in another addition step, and forms the final thioether linkage. rsc.org

The thiol-yne reaction is analogous but offers the potential for higher crosslink density, as each alkyne functional group can react sequentially with two thiol groups. nih.govrsc.org The initial reaction of a thiyl radical with an alkyne forms a vinyl sulfide (B99878), which can then react with a second thiyl radical. nih.gov

| Mechanistic Step | Thiol-Ene Polymerization | Thiol-Yne Polymerization |

| Initiation | An initiator generates a radical (I•), which abstracts a hydrogen from the thiol (RSH) to form a thiyl radical (RS•). | An initiator generates a radical (I•), which abstracts a hydrogen from the thiol (RSH) to form a thiyl radical (RS•). |

| Propagation Step 1 | The thiyl radical (RS•) adds across an ene (C=C) to form a carbon-centered radical. | The thiyl radical (RS•) adds across a yne (C≡C) to form a vinyl sulfide radical. |

| Propagation Step 2 | The carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming a thioether linkage. | The vinyl sulfide radical abstracts a hydrogen from a thiol, forming a vinyl sulfide product and regenerating a thiyl radical. The vinyl sulfide can then react with a second thiyl radical. |

| Overall Reaction | RSH + H₂C=CHR' → RS-CH₂-CH₂R' | 2 RSH + R'C≡CR'' → R'CH(SR)-CH(SR)R'' |

This table provides a simplified overview of the radical-mediated thiol-ene and thiol-yne polymerization mechanisms.

In radical polymerization, thiols, including thioglycolate esters, are not typically primary initiators in the way that compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are. sigmaaldrich.comlivetoplant.com Primary initiators decompose under heat or light to produce the initial free radicals that start the polymerization process. tcichemicals.com Instead, the primary role of compounds like this compound in these systems is as highly effective chain transfer agents (CTAs).

The efficiency of a CTA is given by its chain transfer constant (Cs). Thiol-based CTAs are known for their high efficiency. researchgate.net Research on octylthioglycolate (OTG), a structural analogue of this compound, demonstrates this effectiveness in controlling molecular weight and polydispersity in emulsion polymerization.

| Chain Transfer Agent | Mn (Number-Average Molecular Weight) | Mw (Weight-Average Molecular Weight) | Mw/Mn (Polydispersity Index) |

| N-dodecyl mercaptan (NDM) | 6,250 | 27,800 | 4.45 |

| Tert-dodecyl mercaptan (TDM) | 6,530 | 18,400 | 2.82 |

| Octylthioglycolate (OTG) | 6,360 | 26,100 | 4.10 |

Post-Polymerization Modification and Crosslinking of Polymer Chains Using Thioglycolates

Post-polymerization modification is a powerful strategy for synthesizing functional polymers by introducing specific chemical groups after the main polymer backbone has been formed. wiley-vch.denih.gov The thiol group of this compound is ideally suited for these modifications, particularly through the thiol-ene "click" reaction. nih.gov This allows for the covalent attachment of the thioglycolate moiety to polymer chains that contain pendant alkene (ene) groups. wiley-vch.de This process is highly efficient and can be carried out under mild conditions, often initiated by UV light at room temperature. wiley-vch.dersc.org

This strategy can be used to impart new functionalities to a material. For example, a polymer can be functionalized to enhance its mucoadhesive properties or to alter its thermal characteristics. mdpi.com

Crosslinking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. chempoint.com This significantly alters the material's properties, typically increasing its rigidity, thermal stability, and solvent resistance. This compound can be used as a crosslinking agent for polymers containing multiple ene groups, or conversely, a multifunctional thiol can be used to crosslink polymers containing thioglycolate moieties. Thioester-based crosslinking agents have been shown to produce tougher resins by decreasing the modulus of elasticity while increasing impact resistance. google.com The functionalization of polymeric microspheres with thioglycolic acid, for example, leads to a notable increase in the material's thermal stability. nih.gov

Development of Novel Polymeric Materials with Integrated Thioglycolate Moieties

The integration of thioglycolate moieties into polymer structures allows for the development of novel materials with tailored properties and functionalities. This can be achieved either by building the polymer from monomers already containing the thioglycolate group or by the post-polymerization modification techniques described previously.

The synthesis of polymers with integrated thioglycolate functionalities can lead to materials with unique characteristics, such as enhanced mucoadhesion or specific thermal behaviors. mdpi.com For instance, the conjugation of thioglycolic acid to natural polymers like okra gum has been shown to produce "thiomers" with significantly improved mucoadhesive strength. mdpi.comresearchgate.net This is attributed to the ability of the thiol groups to form disulfide bonds with cysteine-rich subdomains in mucus. mdpi.com

Characterization of these novel materials is crucial to understanding their structure and properties. A variety of analytical techniques are employed:

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the successful functionalization by identifying the characteristic vibrational bands of the thiol (S-H) and ester carbonyl (C=O) groups. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC): Determines thermal transitions, such as the glass transition temperature (Tg), which can be altered by the incorporation of the thioglycolate moiety and by crosslinking. mdpi.comnih.gov

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer. Studies have shown that functionalization with thioglycolic acid can increase the decomposition temperature of polymeric materials. nih.gov

X-Ray Diffraction (XRD): Investigates the crystallinity of the polymer, which can be affected by the chemical modification. mdpi.comresearchgate.net

| Property | Initial Polymer Microspheres | Microspheres Functionalized with Thioglycolic Acid |

| Onset Decomposition Temperature (T-onset) | 240–250 °C | 270–290 °C |

| Key Functional Groups | Oxirane ring | Thiol (-SH), Carboxyl (-COOH), Hydroxyl (-OH) |

| Degradation Pathway | Emission of glycidyl (B131873) methacrylate (B99206) monomers, acrolein, CO₂. | Involves transesterification, emission of carbonyl sulfide, acrolein, CO₂. |

Data derived from the thermal characterization of crosslinked polymeric microspheres based on glycidyl methacrylate. nih.gov This table highlights the significant change in thermal properties upon functionalization with a thioglycolate moiety.

Environmental Chemistry and Degradation Pathways of Thioglycolate Esters

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes, primarily driven by light (photolysis) and water (hydrolysis), which can significantly influence the concentration and persistence of thioglycolate esters in the environment.

Photodegradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of organic compounds in the environment. Studies on model thioglycolate esters, such as methyl thioglycolate, provide insight into the potential photolytic fate of isopentyl thioglycolate. The photochemistry of methyl thioglycolate has been investigated under various conditions, revealing the formation of several degradation products. researchgate.net

In the gas phase, UV-visible broadband photolysis can lead to the formation of methyl acetate (B1210297) and elemental sulfur (S₈). researchgate.net When molecular oxygen is present, the reaction pathway shifts to produce sulfur dioxide (SO₂), methanol, formic acid, and carbon monoxide. researchgate.net In aquatic environments, heterogeneous interactions at the gas-liquid interface can photochemically generate elemental sulfur (α-S₈) and sulfate (B86663) (SO₄²⁻) from methyl thioglycolate in the presence of gaseous oxygen and water. researchgate.net The initiation of these reactions may involve the cleavage of the S–S disulfide bond in dimerized intermediates, leading to a radical-based process. nih.gov

Interactive Table: Photodegradation Products of Methyl Thioglycolate

| Experimental Condition | Identified Photoproducts | Source |

|---|---|---|

| Gas Phase (UV-Vis Photolysis) | Methyl acetate, Elemental Sulfur (S₈) | researchgate.net |

| Gas Phase (in presence of O₂) | Sulfur Dioxide (SO₂), Methanol, Formic Acid, Carbon Monoxide (CO) | researchgate.net |

| Gas-Liquid Interface (with O₂ and H₂O) | Elemental Sulfur (α-S₈), Sulfate (SO₄²⁻) | researchgate.net |

| Ar Matrix Conditions | Formaldehyde (H₂CO), Methane (CH₄), Carbon Dioxide (CO₂) | researchgate.net |

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary abiotic degradation mechanism for esters. The stability of the ester linkage in this compound is highly dependent on environmental factors such as pH and temperature. Generally, ester hydrolysis can occur under acidic, neutral, or basic conditions. miracosta.edu

In aqueous solutions, even at neutral pH and ambient temperature (20°C), partial hydrolysis of esters to their constituent alcohol and carboxylic acid can be expected over extended time frames. d-nb.infonih.gov This process can influence subsequent biodegradation by increasing the water solubility and bioavailability of the resulting compounds. d-nb.infonih.gov The rate of hydrolysis is typically accelerated under either strongly acidic or, more significantly, basic (alkaline) conditions. miracosta.edulibretexts.org Basic hydrolysis, also known as saponification, is an irreversible reaction that consumes a base to generate the carboxylate anion and the alcohol. miracosta.edu For this compound, hydrolysis would yield isopentyl alcohol and thioglycolic acid.

Biotic Transformation and Biodegradation Studies

The primary mechanism for the ultimate removal of many organic chemicals from the environment is biodegradation by microorganisms.

Research indicates that mercaptocarboxylic acids and their esters are susceptible to microbial degradation. d-nb.infonih.gov Many of these compounds have been found to be readily biodegradable or at least biodegradable to a significant extent in standard tests like the Closed Bottle Test (OECD 301D) and Manometric Respirometry Test (OECD 301F). d-nb.infonih.gov A positive result in these tests suggests rapid and relatively complete degradation under most environmental conditions, including in wastewater treatment plants. nih.gov

The microbial degradation pathway for esters typically begins with enzymatic hydrolysis. nih.gov Esterase enzymes produced by bacteria cleave the ester bond, releasing the parent alcohol and carboxylic acid. nih.govepa.gov In the case of this compound, this initial step would produce isopentyl alcohol and thioglycolic acid. These intermediates are then typically funneled into central metabolic pathways. The alcohol can be oxidized, and the thioglycolic acid can be further broken down, with the sulfur atom ultimately being oxidized to stable inorganic sulfate (SO₄²⁻) under aerobic conditions. nih.gov

The biodegradation of this compound is expected to proceed through a series of intermediate products before complete mineralization.

Interactive Table: Expected Degradation Products of this compound

| Process | Primary Intermediates | Final Products (Mineralization) | Source |

|---|---|---|---|

| Hydrolysis (Abiotic/Biotic) | Isopentyl alcohol, Thioglycolic acid | - | d-nb.infonih.govnih.gov |

| Oxidation (Abiotic) | Dithiodiglycolic acid (from Thioglycolic acid) | - | d-nb.infonih.gov |

| Aerobic Biodegradation | Isopentyl alcohol, Thioglycolic acid | Carbon Dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻) | nih.gov |

The primary intermediates identified are isopentyl alcohol and thioglycolic acid, resulting from the initial hydrolysis. d-nb.infonih.gov Thioglycolic acid itself can undergo rapid abiotic oxidation to form its disulfide dimer, dithiodiglycolic acid. d-nb.infonih.gov Subsequent microbial action on these intermediates leads to their breakdown into basic inorganic compounds, signifying complete degradation. nih.gov

Environmental Monitoring and Analytical Challenges for Thioglycolate Residues

Effective environmental monitoring of thioglycolate esters and their degradation products presents several analytical challenges. The development of advanced analytical methods with high sensitivity is necessary to detect trace levels of these substances in complex environmental matrices like water and soil. mdpi.com

One of the primary challenges is the inherent instability of the target compound. This compound can be susceptible to hydrolysis and oxidation during sample collection, storage, and preparation, potentially leading to inaccurate quantification of the parent compound. d-nb.infoeuropa.eu The degradation products, such as isopentyl alcohol and thioglycolic acid, may also need to be monitored to gain a complete picture of the environmental fate.

Modern analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this type of analysis, offering the high sensitivity and specificity required to detect trace residues. mdpi.com However, method development must account for the chemical properties of thioglycolates, requiring careful optimization of sample extraction and clean-up procedures to ensure the stability and accurate measurement of the analytes. mdpi.com

Q & A

Q. What are the standard synthetic routes for isopentyl thioglycolate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification between thioglycolic acid and isopentyl alcohol, often catalyzed by concentrated sulfuric acid. The reaction requires refluxing under controlled temperatures (100–120°C) to maximize yield while minimizing side reactions like oxidation of the thiol group. Excess thioglycolic acid is commonly used to shift equilibrium toward ester formation (Le Chatelier’s principle). Purification involves neutralization, extraction with organic solvents (e.g., dichloromethane), and distillation. Yield optimization requires monitoring reaction time, acid-to-alcohol molar ratios, and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

Gas chromatography (GC) with flame ionization detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹). For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is recommended. Cross-validate results with mass spectrometry (MS) to resolve ambiguities in fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Due to its thiol component, this compound requires handling in a fume hood with nitrile gloves and lab coats. It is classified as a Category 4 irritant (per GHS), necessitating secondary containment and spill kits. Storage should be in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Emergency procedures must include eye washes and neutralization protocols for acid spills .

Advanced Research Questions

Q. How can conflicting literature data on optimal reaction temperatures for this compound synthesis be resolved?

Discrepancies often arise from differences in catalyst activity, solvent systems, or impurity profiles. To reconcile data, conduct controlled experiments using identical reagents and replicate conditions from conflicting studies. Employ design of experiments (DoE) to isolate variables (e.g., temperature, catalyst concentration). Statistical tools like ANOVA can identify significant factors. Meta-analyses of published datasets may also reveal trends obscured by methodological variability .

Q. What strategies mitigate sulfur-based byproducts during this compound synthesis?

Byproducts like disulfides form via oxidative coupling of thiol intermediates. Strategies include:

- Using inert atmospheres (argon/nitrogen) to suppress oxidation.

- Adding radical scavengers (e.g., BHT) to inhibit chain reactions.

- Employing milder catalysts (e.g., p-toluenesulfonic acid) instead of H₂SO₄. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to remove disulfides. Monitor by TLC or GC-MS for real-time quality control .

Q. How do computational methods enhance mechanistic understanding of this compound formation?

Density functional theory (DFT) calculations model transition states and activation energies for esterification steps. Molecular dynamics simulations predict solvent effects on reaction kinetics. For example, polar solvents (e.g., DMF) stabilize charged intermediates, accelerating esterification. Computational tools like Gaussian or ORCA validate experimental data and guide catalyst design .

Q. What are the degradation pathways of this compound under varying storage conditions, and how can stability be improved?

Degradation occurs via hydrolysis (pH-dependent), oxidation (light/oxygen exposure), or thermal decomposition. Accelerated stability studies (ICH Q1A guidelines) under 40°C/75% RH identify degradation products (e.g., thioglycolic acid, isopentyl alcohol). Stabilizers like antioxidants (e.g., tocopherol) or chelating agents (EDTA) mitigate metal-catalyzed oxidation. Long-term storage in amber glass at -20°C under nitrogen extends shelf life .

Q. How can this compound be utilized as a building block in polymer or drug delivery systems?

Its thioester group enables conjugation with biomolecules (e.g., proteins, peptides) for drug delivery. In polymer chemistry, it serves as a crosslinker in thiol-ene click reactions for hydrogels. Recent studies highlight its role in synthesizing stimuli-responsive nanoparticles, where pH-dependent ester hydrolysis triggers payload release. Characterize these systems using dynamic light scattering (DLS) and TEM for size distribution .

Methodological Guidelines

- Experimental Reproducibility : Document catalyst purity, solvent drying methods, and equipment calibration in supplementary materials. Provide raw NMR/GC data in open-access repositories .

- Data Interpretation : Use principal component analysis (PCA) to correlate reaction variables with yield. Report confidence intervals for replicate experiments .

- Ethical Compliance : Adhere to institutional safety reviews and disposal protocols for sulfur-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.